molecular formula C11H15N3 B12821067 2-(1H-Benzo[d]imidazol-2-yl)butan-1-amine

2-(1H-Benzo[d]imidazol-2-yl)butan-1-amine

Cat. No.: B12821067
M. Wt: 189.26 g/mol
InChI Key: UYXRTSHMHDMRJP-UHFFFAOYSA-N
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Description

2-(1H-Benzo[d]imidazol-2-yl)butan-1-amine is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their wide range of biological activities. The structure of this compound consists of a benzimidazole ring attached to a butan-1-amine moiety, making it a versatile compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Benzo[d]imidazol-2-yl)butan-1-amine typically involves the cyclization of o-phenylenediamine with a suitable carboxylic acid or its derivatives. One common method is the condensation of o-phenylenediamine with butanoic acid under acidic conditions, followed by cyclization to form the benzimidazole ring. The reaction conditions often involve heating the reactants in the presence of a dehydrating agent such as polyphosphoric acid or sulfuric acid .

Industrial Production Methods

Industrial production of benzimidazole derivatives, including this compound, often employs continuous flow processes to ensure high yield and purity. These methods may involve the use of catalysts and optimized reaction conditions to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(1H-Benzo[d]imidazol-2-yl)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the benzimidazole ring to its dihydro form.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole ring .

Scientific Research Applications

2-(1H-Benzo[d]imidazol-2-yl)butan-1-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1H-Benzo[d]imidazol-2-yl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can bind to active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-Benzo[d]imidazol-2-yl)butan-1-amine is unique due to its specific structure, which combines the benzimidazole ring with a butan-1-amine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

2-(1H-benzimidazol-2-yl)butan-1-amine

InChI

InChI=1S/C11H15N3/c1-2-8(7-12)11-13-9-5-3-4-6-10(9)14-11/h3-6,8H,2,7,12H2,1H3,(H,13,14)

InChI Key

UYXRTSHMHDMRJP-UHFFFAOYSA-N

Canonical SMILES

CCC(CN)C1=NC2=CC=CC=C2N1

Origin of Product

United States

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